6-(Benzoyloxy)naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzoyloxy)naphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene carboxylic acids It is characterized by the presence of a benzoyloxy group attached to the sixth position of the naphthalene ring and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzoyloxy)naphthalene-2-carboxylic acid typically involves the esterification of 6-hydroxy-2-naphthoic acid with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Benzoyloxy)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Quinones or other oxidized naphthalene derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzoyloxy)naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Benzoyloxy)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the benzoyloxy group, making it less reactive in certain substitution reactions.
6-Hydroxy-2-naphthoic acid: Contains a hydroxyl group instead of a benzoyloxy group, leading to different reactivity and applications.
Uniqueness
6-(Benzoyloxy)naphthalene-2-carboxylic acid is unique due to the presence of both a benzoyloxy group and a carboxylic acid group on the naphthalene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
6-(Benzoyloxy)naphthalene-2-carboxylic acid (CAS No. 184025-31-8) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C₁₈H₁₂O₄
- Molecular Weight : 296.28 g/mol
The compound features a naphthalene core substituted with a benzoyloxy group and a carboxylic acid, which may contribute to its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of naphthalene carboxylic acids can exhibit antimicrobial effects against various pathogens. The presence of the benzoyloxy group may enhance lipophilicity, facilitating membrane penetration and increasing efficacy against Gram-positive bacteria .
- Anti-inflammatory Effects : Compounds structurally related to this compound have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, similar compounds have been reported to suppress COX-2 activity with IC₅₀ values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The amphiphilic nature of the compound allows it to interact with lipid membranes, potentially leading to cell lysis in microbial cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, suggesting that this compound might act as an enzyme inhibitor, particularly against COX enzymes.
- Electrostatic Interactions : The presence of charged groups may facilitate interactions with negatively charged bacterial membranes, enhancing antibacterial activity .
Case Studies and Research Findings
Several studies have explored the biological activities of naphthalene derivatives, including this compound:
Properties
CAS No. |
184025-31-8 |
---|---|
Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
6-benzoyloxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H12O4/c19-17(20)15-7-6-14-11-16(9-8-13(14)10-15)22-18(21)12-4-2-1-3-5-12/h1-11H,(H,19,20) |
InChI Key |
SOABARKDTCFARP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.